Ácido 2,2'-(1,4-fenilenobis(oxi))diacético

Descripción general

Descripción

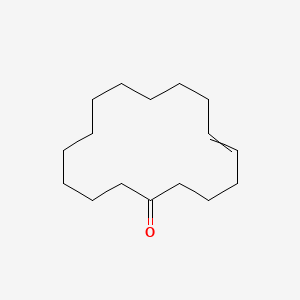

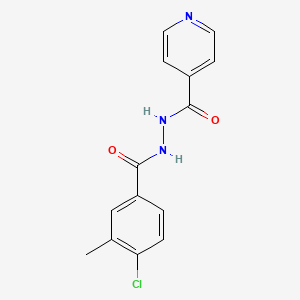

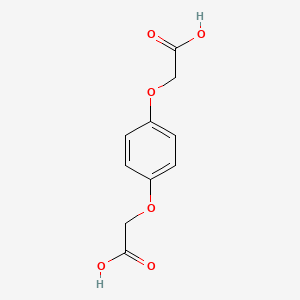

Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis-, also known as Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis-, is a useful research compound. Its molecular formula is C10H10O6 and its molecular weight is 226.18 g/mol. The purity is usually 95%.

The exact mass of the compound Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163333. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de hidrogeles de alta resistencia a la compresión

El compuesto se utiliza en la síntesis de hidrogeles de red simple de alta resistencia a la compresión con puntos de unión de pillar[5]areno . Estos hidrogeles tienen propiedades ajustables y pueden hacerse desde blandos y flexibles hasta rígidos y fuertes .

Ingeniería de materiales

El ácido 2,2’-(1,4-fenilenobis(oxi))diacético se utiliza en la ingeniería de materiales, particularmente en el desarrollo de materiales con propiedades adaptadas . Las propiedades mecánicas y la absorción de agua de los hidrogeles se podrían controlar sin esfuerzo durante el paso de síntesis mediante la variación del contenido del agente de reticulación y después de la reticulación mediante interacciones huésped-huésped .

Purificación del agua

Los hidrogeles sintetizados utilizando este compuesto mostraron un alto rendimiento de adsorción para fenoles y colorantes como el azul de metileno y el rojo de metilo . Se podrían regenerar fácilmente, lavando con un solvente orgánico para reutilizarlos .

Síntesis de fármacos

Este compuesto también se utiliza en la síntesis de fármacos. Su estructura única permite diversas aplicaciones en la industria farmacéutica.

Desarrollo de hidrogeles fuertes de poli(2-isopropenil-2-oxazolina)

El compuesto se utiliza en una estrategia sencilla y versátil para la síntesis de hidrogeles fuertes de poli(2-isopropenil-2-oxazolina) . Estos hidrogeles tienen propiedades mecánicas notables .

Síntesis de huésped macrocíclico dicarboxílico Pillar[5]areno

El ácido 2,2’-(1,4-fenilenobis(oxi))diacético se utiliza en la síntesis de un huésped macrocíclico bifuncional pillar[5]areno que tiene dos grupos de ácido carboxílico . Este huésped se utiliza en la reticulación covalente de una matriz polimérica bien definida .

Safety and Hazards

The safety data sheet for “2,2’-[1,4-Phenylenebis(oxy)]bis[acetic acid]” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of accidental release, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propiedades

IUPAC Name |

2-[4-(carboxymethoxy)phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O6/c11-9(12)5-15-7-1-2-8(4-3-7)16-6-10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXOCFKTVLHUMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062292 | |

| Record name | Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2245-53-6 | |

| Record name | 2,2′-[1,4-Phenylenebis(oxy)]bis[acetic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2245-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroquinone-O,O-diacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002245536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dicarboxymethoxybenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[1,4-phenylenebis(oxy)]bisacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROQUINONE-O,O-DIACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3BW4QT9CX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

A: Hydroquinone-O,O'-diacetic acid, often referred to as the "Q-Linker," acts as a linker arm connecting the first nucleoside to a solid support during oligonucleotide synthesis. [, , , , ] This linker strategy allows for the sequential addition of nucleotides, ultimately leading to the desired oligonucleotide sequence. [, ]

A: The Q-Linker offers several advantages over the succinyl linker. Notably, it significantly reduces the cleavage time of synthesized oligonucleotides from the solid support using ammonium hydroxide to just 2 minutes. [, ] This rapid cleavage enhances productivity in automated DNA synthesizers without requiring changes to existing reagents or synthesis protocols. [, ] Additionally, the Q-Linker allows for milder cleavage reagents such as 5% ammonium hydroxide, potassium carbonate, anhydrous ammonia, t-butylamine, or fluoride ions. []

A: Yes, the Q-Linker has proven highly effective in oligonucleotide synthesis on reusable solid supports. [, , , ] After cleaving the synthesized oligonucleotide, the support can be treated with ammonium hydroxide/methylamine reagent to remove residual linker arms and capping groups, regenerating it for subsequent syntheses. []

A: Implementing reusable solid supports with the Q-Linker significantly reduces the cost of large-scale oligonucleotide production. [] This cost reduction stems from the ability to perform multiple oligonucleotide syntheses on a single support, maximizing resource utilization and minimizing waste generation. []

A: Among various solid supports tested, glycerol-CPG (controlled pore glass) exhibited superior performance with the Q-Linker. [] This support demonstrated the ability to undergo multiple synthesis cycles without compromising product quality or yield. []

A: The number of consecutive syntheses achievable on a glycerol-CPG support depends on the cleavage reagent used. While aqueous ammonium hydroxide allows for six consecutive syntheses, anhydrous ammonia extends the reusability to twelve syntheses before observing any decline in support loading or product quality. []

A: Research indicates that uronium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-Benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for coupling the Q-Linker to solid supports, particularly when using the HQDA (Hydroquinone-O,O'-diacetic acid) linker arm. [] Conversely, bromophosphonium reagents such as BrOP or PyBrOP demonstrate superior performance with the succinyl linker arm. []

A: Coupling additives play a crucial role in enhancing the efficiency of nucleoside attachment to solid supports. While additives like HOBT (1-Hydroxybenzotriazole), HOAT (7-Aza-1-hydroxybenzotriazole), and NMI (N-Methylimidazole) have been tested, DMAP (4-(Dimethylamino)pyridine) consistently outperforms others, achieving high nucleoside loadings and rapid coupling reactions. []

A: The Q-Linker exhibits good stability during oligonucleotide synthesis and storage. [] It remains stable at room temperature and resists degradation by commonly used reagents like 20% piperidine/DMF, 0.5 M DBU/pyridine, and 1:1 triethylamine/ethanol. []

A: Yes, the Q-Linker has been successfully employed in the synthesis of ISIS 2302, a phosphorothioate oligonucleotide with the sequence dGCCCAAGCTGGCATCCGTCA. [] This successful synthesis demonstrates the Q-Linker's applicability in producing therapeutically relevant oligonucleotide sequences. []

ANone: The molecular formula of Hydroquinone-O,O'-diacetic acid is C10H10O6, and its molecular weight is 226.19 g/mol.

A: Yes, studies have explored Hydroquinone-O,O'-diacetic acid as a building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. [, , ] These materials have potential applications in areas like gas storage, catalysis, and sensing.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,2-diethyl-4-benzofuro[3,2-d]pyrimidinamine](/img/structure/B1217007.png)

![N-(2-furanylmethyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-2-thiophenecarboxamide](/img/structure/B1217008.png)

![[3,6-Bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B1217014.png)